molecular formula C8H8ClF4N B6193490 5-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride CAS No. 2680533-45-1

5-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6193490
CAS No.: 2680533-45-1
M. Wt: 229.6
InChI Key:
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Description

5-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound that contains both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The presence of fluorine atoms can significantly alter the chemical behavior of the compound, making it useful in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with the nitration of 4-fluoro-3-nitrobenzotrifluoride, followed by reduction to obtain the corresponding aniline derivative. The reaction conditions often include the use of iron as a reducing agent and solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used in the synthesis process to convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Iron powder or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized anilines.

Scientific Research Applications

5-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can also influence the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-(trifluoromethyl)aniline: Shares similar functional groups but differs in the position of the methyl group.

    4-(trifluoromethyl)aniline: Lacks the fluorine atom, which can significantly alter its chemical properties.

    3-amino-4-fluorobenzotrifluoride: Another related compound with a different substitution pattern

Uniqueness

5-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride involves the reaction of 5-fluoro-2-methyl-4-(trifluoromethyl)nitrobenzene with tin and hydrochloric acid to form 5-fluoro-2-methyl-4-(trifluoromethyl)aniline, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-fluoro-2-methyl-4-(trifluoromethyl)nitrobenzene", "tin", "hydrochloric acid" ], "Reaction": [ "Add 5-fluoro-2-methyl-4-(trifluoromethyl)nitrobenzene, tin, and hydrochloric acid to a reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter off the tin", "Add hydrochloric acid to the filtrate to form the hydrochloride salt", "Isolate the product by filtration and drying" ] }

CAS No.

2680533-45-1

Molecular Formula

C8H8ClF4N

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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